4,5-Dimethylnonane

Overview

Description

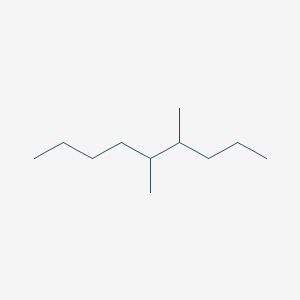

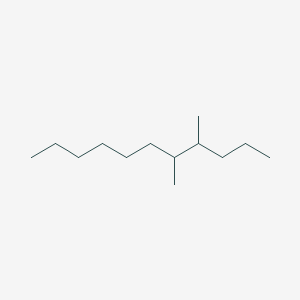

4,5-Dimethylnonane is a chemical compound with the molecular formula C11H24 . It is also known by other names such as 5,6-Dimethyl-nonane .

Synthesis Analysis

4,5-Dimethylnonane can be synthesized via a multi-step reaction pathway. The process begins with the Grignard addition of 2-bromopentane to hexan-2-one to produce the tertiary alcohol 4,5-dimethylnonan-4-ol. This alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene. The alkene is then hydrogenated over a 10% Pd/C catalyst to produce the target product, 4,5-dimethylnonane .Molecular Structure Analysis

The molecular structure of 4,5-Dimethylnonane consists of 11 carbon atoms and 24 hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

During the Grignard addition, several side products can form, including an enolate species, a reduction product, a Wurtz-Grignard coupled species, and species formed by dehydration of the alcohol product .Scientific Research Applications

Juvenile Hormone Activity in Mosquito Control : Arylterpenoid compounds related to 4,5-Dimethylnonane, such as AI3-36206 and AI3-36093, have been identified as juvenile hormone mimics with high activity against mosquitoes. These compounds have shown potential for controlling mosquito populations, with no observed deleterious effects on non-target organisms in field tests (Schaefer et al., 1976).

Inhibition of Excitotoxic Death in Neurons : Dimethyl sulfoxide (DMSO), another compound related to 4,5-Dimethylnonane, has been shown to inhibit glutamate responses in hippocampal neurons. DMSO suppresses electrophysiological responses and calcium influx induced by glutamate and protects against excitotoxic death of neurons. This has implications for its use as a solvent in neuroscience research and potential therapeutic applications (Lu & Mattson, 2001).

Sex Pheromone Chemistry in Insect Behavior : Studies on the cigarette beetle revealed that compounds like 4,6-Dimethylnonan-3,7-dione, closely related to 4,5-Dimethylnonane, play a role in the insect's copulatory behavior. These findings contribute to the understanding of insect behavior and pheromone biosynthesis (Chuman et al., 1985).

Antifungal Agents Development : A novel series of compounds involving a structure related to 4,5-Dimethylnonane demonstrated potential antifungal activity. These findings are significant for the development of new antifungal agents (Sangshetti et al., 2014).

Fragrance Material Review : A derivative of 4,5-Dimethylnonane, 6,8-Dimethylnonan-2-ol, has been reviewed for its use as a fragrance ingredient, contributing to our understanding of fragrance chemistry and safety (Mcginty et al., 2010).

Biosynthesis in Plants : In higher plants, homoterpenes like 4,8-Dimethylnona-1,3,7-triene, derived from 4,5-Dimethylnonane, originate from oxidative degradation of other compounds. This study contributes to our understanding of plant biosynthesis and the role of such compounds in nature (Boland et al., 1998).

Mechanism of Action

The mechanism of action involves a multi-step synthesis process. The Grignard addition of 2-bromopentane to hexan-2-one produces the tertiary alcohol 4,5-dimethylnonan-4-ol. This alcohol then undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene. The alkene is then hydrogenated over a 10% Pd/C catalyst to produce the target product, 4,5-dimethylnonane .

properties

IUPAC Name |

4,5-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-7-9-11(4)10(3)8-6-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNGDDOTBYZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938273 | |

| Record name | 4,5-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylnonane | |

CAS RN |

17302-23-7 | |

| Record name | Nonane, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)